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Compound of Interest |

(1-Cyclohexylethyl)(methyl)amine
Compound Name:
hydrochloride
CAS No.: 1782290-39-4
Cat. No.: B1459258

Chemical Identity & Structural Analysis[1][2][3]

o Systematic Name:
-Methyl-1-cyclohexylethan-1-amine[1]

» Molecular Formula:

e Molecular Weight: 141.26 g/mol [1]

o Key Structural Feature: A secondary amine attached to a chiral center adjacent to a
cyclohexane ring.[1][2]

o Stereochemistry: The molecule possesses one chiral center at the

-carbon.[1] The protocols below apply to the synthesis of the racemate or the retention of
configuration if starting from chiral precursors (in Route 2).

Structural Diagram

(Note: The diagram above is a schematic representation. The actual DOT code below
generates the logical flow of the synthesis.)
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Strategic Reagent Selection

The choice of synthetic route depends on the availability of precursors and the required
stereochemical purity.

Comparative Route Analysis

Route A: Reductive Route B: Aromatic
Feature L ;
Amination Hydrogenation
Acetylcyclohexane (Methyl
Precursor

cyclohexyl ketone) -Methyl-1-phenylethylamine

Methylamine,

Key Reagents

or (Adams' Catalyst) or

Imine formation Heterogeneous catalytic

Mechanism

Hydride reduction reduction
Atom Economy High High

Racemic (unless using chiral Retains configuration of
Stereocontrol )

amine catalysts) precursor

Moderate (Cyanoborohydride High Pressure

Safety Profile

toxicity) handling

Protocol A: Reductive Amination (Direct Synthesis)

This is the most versatile laboratory-scale method.[1] It involves the condensation of
acetylcyclohexane with methylamine to form an intermediate imine/iminium species, which is
selectively reduced in situ.

Reagents & Materials[3][4][5][6][7][8][9][10][11]

» Substrate: Acetylcyclohexane (Methyl cyclohexyl ketone) [CAS: 823-76-7][1]

e Amine Source: Methylamine hydrochloride (
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) or Methylamine (33% in EtOH)

e Reducing Agent: Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride (
3]

e Solvent: Methanol (anhydrous)
« Additives: Molecular sieves (3A) or

(to drive imine formation)
o Workup:
(aq), Diethyl ether or DCM,

(gas or ethereal).

Experimental Workflow
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Start: Acetylcyclohexane
(1.0 eq)

Imine Formation
Add MeNH2-HCI (1.5 eq)
Solvent: MeOH
Optional: Ti(OiPr)4 or Mol. Sieves

lStir 1-2h

Reduction
Add NaBH3CN (1.2 eq)
pH Adjustment (Acetic Acid to pH 5-6)

iStir 16h

Quench & Basify
Add 1IN NaOH ->pH > 12

l

Extraction
DCM or Et20
Wash with Brine

l

Purification
Distillation or
HCI Salt Crystallization

Click to download full resolution via product page

Figure 1: Step-by-step workflow for the reductive amination of acetylcyclohexane.

Detailed Procedure

e |Imine Formation:
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o In a dry round-bottom flask, dissolve Acetylcyclohexane (10.0 mmol) in Methanol (30 mL).

o Add Methylamine hydrochloride (15.0 mmol) and Triethylamine (15.0 mmol) to liberate the
free amine in situ, or use a methanolic methylamine solution.

o Optimization: Add Titanium(lV) isopropoxide (12.0 mmol) to scavenge water and Lewis-
acid catalyze the imine formation.[1] Stir at room temperature for 4—6 hours.

e Reduction:

Cool the reaction mixture to 0°C.

[e]

o

Cautiously add Sodium Cyanoborohydride (

) (12.0 mmol) in small portions.

[¢]

Critical Step: If not using Ti(IV), adjust pH to ~6 using glacial acetic acid to activate the
imine without reducing the ketone.

[¢]

Allow the mixture to warm to room temperature and stir overnight (12—16 hours).
o Workup:
o Quench the reaction with aqueous

(1 M) until pH > 12. This decomposes the boron complex and ensures the amine is in the
free base form.

o Extract the agueous layer with Dichloromethane (DCM) (
mL).

o Combine organic layers, wash with brine, and dry over anhydrous

e Purification:

o Remove solvent under reduced pressure (careful: product is volatile).[1]
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o Salt Formation: Dissolve the residue in dry ether and bubble dry
gas (or add ethereal
) to precipitate
-methyl-1-cyclohexylethylamine hydrochloride.[1]

o Recrystallize from Ethanol/Ether.[1][4]

Protocol B: Catalytic Hydrogenation (Aromatic
Reduction)

This method is ideal if the aromatic analog (

-methyl-1-phenylethylamine) is available or if chiral preservation is required (e.g., converting (
)-

-methyl-1-phenylethylamine to (

)-

-methyl-1-cyclohexylethylamine).[1]

Reagents & Materials[3][4][5][6][7][8][9][10][11]

e Substrate:
-Methyl-1-phenylethylamine [CAS: 686-48-6][1]
o Catalyst: Platinum Oxide (

, Adams' Catalyst) or 5% Rhodium on Carbon (

)

o Solvent: Glacial Acetic Acid (preferred for rate) or Ethanol
e Hydrogen Source:

gas (Parr shaker or autoclave)
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Mechanism & Stereochemistry

The hydrogenation of the phenyl ring using

in acidic media generally proceeds with retention of configuration at the chiral center, although
some racemization can occur depending on temperature.

Experimental Workflow

- High Pressure Reactor Hydrogenation A N
N—Methyl—l—phenylethylam|ne 5 9 Solvent: AcOH 5 5yO-6('?psi H2 > Filtration ) 5 N-Methyl-1-cyclohexyl_ethylam|ne
(Aromatic) Cat: PtO2 (5 moloe) RT or 50°C Remove Catalyst (Celite) (Cycloaliphatic)

Click to download full resolution via product page

Figure 2: Catalytic hydrogenation workflow.[1]

Detailed Procedure

e Preparation:
o Dissolve

-Methyl-1-phenylethylamine (10.0 mmol) in Glacial Acetic Acid (20 mL).

o Add

(0.1 mmol, 1 mol%) or 5% Rh/C (10 wt% loading).[1]

o Note: Acetic acid protonates the amine, preventing catalyst poisoning.
e Hydrogenation:

o Place the mixture in a Parr hydrogenation apparatus or autoclave.[1]

o Purge with

, then fill with

to 50-60 psi (3—4 atm).
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o Shake/Stir at room temperature.[1][5] Reaction is typically complete when

uptake ceases (3—12 hours depending on catalyst activity).[1]

e Workup:

o Filter the mixture through a pad of Celite to remove the catalyst. Caution: Spent catalyst
can be pyrophoric.[1]

o Concentrate the filtrate to remove most acetic acid.[1]
o Basify the residue with 20%

(aq) to liberate the free amine.

o Extract with Diethyl ether, dry over
pellets, and concentrate.
 Purification:

o Distillation under reduced pressure or conversion to the hydrochloride salt.[1]

Safety & Handling
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Hazard Class Specific Risk Mitigation
Perform all operations in a
) releases ) )
Cyanides fume hood. Quench in basic
upon acidification.[1] solution.
Ensure proper grounding of
Flammability gas is highly autoclave.[1] Purge lines with
flammable/explosive.[1] inert gas.[1]
Dry Keep wet with solvent/water
Catalysts during filtration.[1] Dispose of
catalysts are pyrophoric.[1] under water.

] o ] Wear nitrile gloves, safety
) Caustic, skin irritants, volatile. )
Amines glasses, and work in a

[1] .
ventilated hood.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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